N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an indole ring, an isoxazole ring, and a methoxyethyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3,5-dimethyl-4-isoxazolecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Construction of the Isoxazole Ring: The isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The final step involves coupling the indole and isoxazole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the isoxazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted indole derivatives with various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3,5-dimethyl-4-isoxazolecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole moiety is known to interact with proteins and nucleic acids, making it a valuable tool in the study of biochemical pathways and molecular recognition processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The indole ring can interact with protein binding sites, influencing enzyme activity or receptor function. The isoxazole ring may participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within its target site. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3,5-dimethyl-4-isoxazolecarboxamide: shares similarities with other indole-based compounds such as tryptamines and indole-3-carboxamides.
Isoxazole derivatives: like 3,5-dimethylisoxazole and 4-isoxazolecarboxamide.
Uniqueness
What sets This compound apart is its combination of an indole ring with an isoxazole ring and a methoxyethyl group. This unique structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H19N3O3 |
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Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-11-16(12(2)23-19-11)17(21)18-14-5-4-6-15-13(14)7-8-20(15)9-10-22-3/h4-8H,9-10H2,1-3H3,(H,18,21) |
InChI Key |
KRLYQLYBVRHCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C3C=CN(C3=CC=C2)CCOC |
Origin of Product |
United States |
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